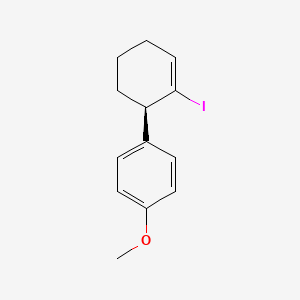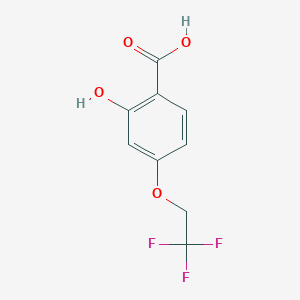![molecular formula C26H32N2O6 B12542042 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-50-1](/img/structure/B12542042.png)
4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with cyclohexyloxy and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of cyclohexyloxy groups. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The subsequent introduction of cyclohexyloxy groups can be performed using cyclohexanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control would be essential to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and cyclohexyloxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s reactivity and binding properties. The biphenyl core provides a rigid framework that can interact with various biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): An aromatic diisocyanate used in the synthesis of polyurethanes.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the production of epoxy resins and polyamides.
Uniqueness
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its combination of nitro and cyclohexyloxy groups on a biphenyl core. This structural arrangement provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
827340-50-1 |
|---|---|
Fórmula molecular |
C26H32N2O6 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
1-(cyclohexyloxymethyl)-4-[4-(cyclohexyloxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C26H32N2O6/c29-27(30)25-15-19(11-13-21(25)17-33-23-7-3-1-4-8-23)20-12-14-22(26(16-20)28(31)32)18-34-24-9-5-2-6-10-24/h11-16,23-24H,1-10,17-18H2 |
Clave InChI |
WLBOACBFHWWJOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COC4CCCCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
